Ganoderic acid Me
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid Me is primarily produced through submerged fermentation using the medicinal fungus Ganoderma lucidum . The optimization of culture conditions, including glucose, peptone, and culture time, has been shown to significantly enhance the yield of this compound . For instance, a maximum yield of 12.4 mg/L was achieved under optimized conditions involving 44.4 g/L glucose, 5.0 g/L peptone, and 437.1 hours of culture time .
Industrial Production Methods: Industrial production of this compound involves large-scale submerged fermentation. The optimized conditions for submerged culture have been successfully scaled up to a 30-liter agitated fermenter, yielding 11.4 mg/L of this compound . This method ensures a consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid Me undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced bioactivities . These derivatives are often tested for their potential therapeutic applications.
Scientific Research Applications
Ganoderic acid Me has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique triterpenoid structure and its potential as a precursor for synthesizing novel compounds with improved pharmacological properties .
Biology: In biological research, this compound is investigated for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation . It has been shown to inhibit the growth of various cancer cell lines and promote immune responses .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment . It has demonstrated significant anticancer activity by inhibiting tumor growth, metastasis, and invasion . Additionally, it has been studied for its anti-inflammatory, antioxidant, and antiviral properties .
Industry: In the industrial sector, this compound is utilized in the production of health supplements and pharmaceuticals due to its diverse bioactivities .
Mechanism of Action
The mechanism of action of ganoderic acid Me involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including the MAP-K pathway, and inducing apoptosis in cancer cells . Additionally, this compound down-regulates the expression of matrix metalloproteinases 2 and 9, which are involved in tumor invasion and metastasis . It also stimulates immune responses by enhancing the activity of natural killer cells and promoting the differentiation of immune cells .
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C2
- Ergosterol
- 5,6-Dehydroergosterol
- Ergosterol peroxide
Ganoderic acid Me stands out among these compounds for its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment .
Properties
CAS No. |
108026-93-3 |
---|---|
Molecular Formula |
C34H50O6 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27+,28-,29+,32-,33-,34-/m1/s1 |
InChI Key |
OTUZGGSAOMCYNC-AEGHVTTBSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
melting_point |
126-129°C |
physical_description |
Solid |
Synonyms |
ganoderic acid Me |
Origin of Product |
United States |
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